molecular formula C11H11F3N2O2 B12880001 5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one CAS No. 185627-63-8

5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one

Cat. No.: B12880001
CAS No.: 185627-63-8
M. Wt: 260.21 g/mol
InChI Key: BIIFZDCDPYELHU-UHFFFAOYSA-N
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Description

5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methylation of the Amino Group: This can be done using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often fine-tuned to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the oxazolidinone ring or the trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, sulfonates, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential antibacterial or antiviral agent.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone with similar antibacterial properties but improved potency and safety profile.

Uniqueness

5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one may offer unique properties such as enhanced stability, specific biological activity, or improved pharmacokinetic profile compared to other oxazolidinones.

Properties

CAS No.

185627-63-8

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H11F3N2O2/c1-15-9-10(17)16(6-18-9)8-4-2-3-7(5-8)11(12,13)14/h2-5,9,15H,6H2,1H3

InChI Key

BIIFZDCDPYELHU-UHFFFAOYSA-N

Canonical SMILES

CNC1C(=O)N(CO1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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